2,4-Bis(1H-pyrazol-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N6 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2,4-di(pyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H8N6/c1-4-12-15(7-1)9-3-6-11-10(14-9)16-8-2-5-13-16/h1-8H |
InChI Key |
MGIZVNWCIFAMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)N3C=CC=N3 |
Origin of Product |
United States |
Significance of Pyrazolylpyrimidine Scaffolds in Heterocyclic Chemistry
Pyrazolopyrimidine scaffolds, which are fused heterocyclic systems containing both pyrazole (B372694) and pyrimidine (B1678525) rings, are of considerable interest in medicinal chemistry and materials science. mdpi.comnih.gov These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets, making them attractive for drug discovery. nih.govresearchgate.netnih.gov The versatility of the pyrazolopyrimidine core allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds with diverse properties. mdpi.comnih.gov
The arrangement of nitrogen atoms within the fused bicyclic system gives rise to several isomeric forms, such as pyrazolo[1,5-a]pyrimidine (B1248293), pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each with distinct chemical and biological characteristics. nih.gov Researchers have developed numerous synthetic strategies to access these scaffolds, often involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov These methods allow for the introduction of various substituents, which can fine-tune the electronic and steric properties of the final molecule. nih.govresearchgate.net
Overview of Research Trajectories for Bis Pyrazolyl Pyrimidine Compounds
Classical Cyclocondensation Approaches to Pyrazolylpyrimidines
Classical cyclocondensation reactions represent a foundational approach to the synthesis of pyrazolylpyrimidines. These methods typically involve the reaction of a pyrazole-containing nucleophile with a suitable pyrimidine (B1678525) precursor bearing two leaving groups. For instance, the reaction of 2,4-dichloropyrimidine (B19661) with two equivalents of pyrazole (B372694) in the presence of a base is a common strategy. The regioselectivity of these reactions can sometimes be a challenge, potentially leading to a mixture of isomers. doi.orgresearchgate.net
Another classical approach involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with aminopyrazoles. doi.orgresearchgate.net For example, reacting a 3(5)-aminopyrazole with a 1,3-dielectrophile can lead to the formation of the pyrazolo[1,5-a]pyrimidine ring system, a structural isomer of the target compound. doi.org The precise regiochemical outcome is often dependent on the substitution pattern of the pyrazole and the nature of the 1,3-dielectrophile. doi.org
Microwave-assisted synthesis has been shown to accelerate these classical reactions, often leading to improved yields and shorter reaction times. For example, the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has been achieved in a three-step sequence under microwave irradiation in just one hour. byu.edu
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Functionalization
Transition metal-catalyzed reactions have become indispensable tools for the functionalization of pyrimidine rings, offering high efficiency and broad substrate scope. thieme-connect.comnih.gov These methods allow for the introduction of pyrazolyl moieties onto a pre-existing pyrimidine core through the formation of carbon-carbon or carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the synthesis of functionalized pyrimidines. nih.govelsevierpure.com These reactions typically involve the coupling of a halopyrimidine with an organometallic pyrazole derivative. The Stille coupling, for instance, utilizes organotin reagents, while the Hiyama coupling employs organosilanes. elsevierpure.comresearchgate.netresearchgate.net These methods offer good functional group tolerance and can be used to introduce a wide variety of substituents onto the pyrimidine ring. researchgate.netresearchgate.net
A notable development is the palladium-catalyzed intramolecular dehydrogenative coupling, which has been used to synthesize fused pyrazolo[1,5-a]pyrimidines. nih.gov This approach avoids the need for pre-functionalized starting materials, proceeding via direct C-H bond activation. nih.gov
Suzuki-Miyaura Cross-Coupling for Pyrimidine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a particularly versatile and widely used palladium-catalyzed method for C-C bond formation. researchgate.netyonedalabs.comlibretexts.org It involves the reaction of a halopyrimidine with a pyrazolylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is known for its mild conditions, high yields, and tolerance of a broad range of functional groups. nih.govacs.org
The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. researchgate.net For instance, Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been shown to be an effective system for the arylation of (4-bromophenyl)-4,6-dichloropyrimidine. researchgate.net
| Catalyst | Base | Solvent | Application |
| Pd(dba)₂ | K₃PO₄ | DCM | Arylation of pyrimidines |
| Pd(OAc)₂ | Cs₂CO₃ | EtOH/H₂O | Arylation of pyrimidines |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH | Arylation of pyrimidines |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Arylation of (4-bromophenyl)-4,6-dichloropyrimidine |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bis-Ligand Construction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for constructing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govbeilstein-journals.org While not directly forming the pyrazolyl-pyrimidine bond, this reaction is instrumental in constructing complex ligands where pyrazolyl and pyrimidyl units are linked via a triazole bridge. nih.gov
The reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govbeilstein-journals.org This method is characterized by its mild reaction conditions, high yields, and exceptional functional group tolerance. beilstein-journals.org The use of functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts has been shown to enhance the catalytic activity. nih.govacs.org
| Catalyst System | Reactants | Product | Key Features |
| Copper(I) salts (e.g., CuI) | Terminal alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions |
| Copper(II) sulfate/sodium ascorbate | Terminal alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | In situ generation of Cu(I), often in aqueous media |
| Functionalized NHC-based polynuclear Cu catalysts | Terminal alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High catalytic activity |
Iron-Catalyzed Regioselective Synthesis of Pyrazole Moieties
While palladium and copper catalysts are more common, iron-catalyzed reactions are emerging as a more sustainable and cost-effective alternative for the synthesis of pyrazole moieties. Iron catalysts can promote the regioselective synthesis of pyrazoles from various starting materials. Although direct iron-catalyzed synthesis of this compound is not extensively documented, the principles of iron-catalyzed pyrazole synthesis suggest potential future applications in this area.
Multi-Component Reaction Pathways Towards Pyrazolylpyrimidine Analogues
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic structures, such as pyrazolylpyrimidine analogues, in a single step from three or more starting materials. mdpi.comnih.gov This approach is highly atom-economical and allows for the rapid generation of molecular diversity. mdpi.comnih.gov
The synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones has been achieved through a three-component condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes. nih.gov Similarly, pyrazolo[3,4-b]pyridines, which are structurally related to pyrazolylpyrimidines, can be synthesized via MCRs involving 5-aminopyrazoles, arylidenepyruvic acids, and their precursors. researchgate.net These reactions often proceed with high regioselectivity, providing a direct route to densely functionalized heterocyclic systems. nih.govrsc.org
| Reaction Type | Components | Product |
| Three-component condensation | 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, aldehydes | Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones |
| Three-component reaction | 5-aminopyrazoles, arylidenepyruvic acids/precursors | Pyrazolo[3,4-b]pyridine-6-carboxylic acids |
| Four-component reaction | (Hetero)aromatic aldehydes, malononitrile, 3-methyl-1H-pyrazol-5-one | Tacrine-pyranopyrazole analogs |
Green Chemistry Principles in Pyrazolylpyrimidine Synthesis
Traditional methods for synthesizing pyrimidine derivatives often involve the use of toxic solvents, hazardous reagents, and high energy inputs, leading to significant environmental concerns. nih.gov In contrast, green chemistry offers a framework for designing safer and more efficient synthetic routes. Key green chemistry approaches applicable to the synthesis of pyrazolylpyrimidines include the use of alternative energy sources like microwave irradiation and ultrasound, solvent-free reaction conditions, and the development of eco-friendly catalysts. ijprt.orgnih.gov These methods not only reduce the environmental footprint but also often lead to higher yields, shorter reaction times, and simpler product purification. researchgate.netresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reaction mixtures. ijprt.org This technique can significantly accelerate reaction rates, often leading to higher yields in a fraction of the time required by conventional heating methods. For instance, the synthesis of various pyrazolo[1,5-a]pyrimidinone derivatives has been successfully achieved using a one-pot, microwave-assisted approach, demonstrating the versatility of this method for constructing fused heterocyclic systems. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the successful application of this technique to related pyrazolo[3,4-d]pyrimidines and other pyrimidine derivatives suggests its high potential for the target compound. nih.gov
A study on the synthesis of 1,2,4-triazolo[1,5-a]pyridines highlights a catalyst-free and additive-free method under microwave conditions, showcasing the potential for clean and efficient synthesis of related nitrogen-containing heterocycles. mdpi.com Another example is the solvent-free microwave-assisted synthesis of bis-pyrazolo[3,4-b:4′,3′-e]-pyridines, which demonstrates the feasibility of this green technique for creating complex bis-pyrazole structures. researchgate.net
| Derivative Type | Key Features of Microwave Method | Reported Advantages |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidinones | One-pot synthesis | Facile, tolerates various functional groups |
| Pyrazolo[3,4-d]pyrimidines | General green approach | Economic and environmental benefits |
| 1,2,4-Triazolo[1,5-a]pyridines | Catalyst- and additive-free | Eco-friendly, broad substrate scope, good to excellent yields |
| Bis-pyrazolo[3,4-b:4′,3′-e]-pyridines | Solvent-free conditions | Efficient, moderate antifungal activity of products |
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. This energy-efficient method has been successfully employed in the synthesis of various pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
For example, the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been efficiently promoted by ultrasound irradiation in water, an environmentally benign solvent. This approach not only adheres to green chemistry principles but also results in good yields of the desired products. The utility of ultrasound has also been demonstrated in the synthesis of pyrazolyl-azolopyrimidines using a grinding method, which is a solvent-free technique. nih.gov
| Derivative Type | Reaction Conditions | Key Findings |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Ultrasound irradiation in water | Green synthetic route, good yields |
| Pyrazolyl-azolopyrimidines | Grindstone technology (solvent-free) | Efficient synthesis of various fused pyrimidine systems |
Conducting reactions in the absence of a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste and simplifies product isolation. Grindstone technology, a form of mechanochemistry, involves the grinding of solid reactants together to initiate a chemical reaction. This method is often more energy-efficient and can lead to the formation of products that are difficult to obtain through conventional solution-phase synthesis.
The synthesis of pyrazolyl-triazolo[1,5-a]pyrimidines and related fused systems has been achieved using this solvent-free grinding method, highlighting its applicability to the synthesis of complex heterocyclic compounds. nih.gov This technique, being simple, efficient, and environmentally friendly, holds promise for the synthesis of this compound.
The development of sustainable and reusable catalysts is another key aspect of green pyrazolylpyrimidine synthesis. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that proceeds via condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.org While not directly applied to this compound, this methodology showcases the potential for developing catalytic systems that minimize waste and utilize readily available starting materials for the synthesis of a wide range of substituted pyrimidines. organic-chemistry.org
Coordination Chemistry of 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine Ligands and Their Metal Complexes
Ligand Properties and Coordination Modes of 2,4-Bis(1H-pyrazol-1-yl)pyrimidine
The coordination behavior of this compound is fundamentally dictated by the arrangement and electronic nature of its nitrogen donor atoms.
This compound is a member of the broader class of pyrazole-containing ligands, which are widely recognized for their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.netrsc.org The bpyp ligand possesses four potential nitrogen donor atoms: two in the pyrimidine (B1678525) ring and one in each of the two pyrazole (B372694) rings. This arrangement allows for a range of coordination modes, making it a versatile building block in the design of coordination compounds. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole moieties, being part of a five-membered aromatic ring, exhibit distinct electronic properties compared to the nitrogens in the six-membered pyrimidine ring. This difference in electronic character can influence the strength and nature of the metal-ligand bonds.
The most common coordination mode for ligands of this type is tridentate, where the central metal ion is bound by the two nitrogen atoms of the pyrazole rings and one of the pyrimidine nitrogen atoms, forming a stable FeN6 coordination knot in some iron(II) complexes. d-nb.info However, depending on the specific metal ion, its preferred coordination geometry, and the reaction conditions, bpyp and its derivatives can also exhibit other coordination behaviors. For instance, a related ligand, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine, has been shown to act in a chelating/bridging tridentate manner, which was the first example of such coordination for 4-(1H-pyrazol-1-yl)-6-R-pyrimidines. rsc.org This versatility underscores the ligand's adaptability in forming diverse supramolecular architectures.
Synthesis and Characterization of Transition Metal Complexes with this compound
The unique properties of this compound have led to the synthesis and characterization of a wide array of transition metal complexes, each exhibiting distinct structural and physical properties.
Iron(II) complexes of ligands analogous to bpyp, such as 2,6-bis(pyrazol-1-yl)pyridine (bpp), are renowned for exhibiting spin-crossover (SCO) behavior. nih.govnih.gov This phenomenon involves a reversible switching between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli like temperature, pressure, or light. nih.gov The moderate ligand field strength provided by these types of ligands is crucial for facilitating SCO in iron(II) centers. nih.gov
For example, iron(II) complexes with 2,6-bis(4,5-dimethyl-1Н-imidazol-2-yl)pyridine, a structurally similar ligand, have been shown to exhibit high-temperature spin-crossover from a diamagnetic low-spin (¹A₁) state to a paramagnetic high-spin (⁵T₂) state. d-nb.info Similarly, certain iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine derivatives display irreversible, abrupt low-spin to high-spin transitions at elevated temperatures. d-nb.info The magnetic properties of these complexes are highly sensitive to their environment, including the presence of solvent molecules, which can modulate the spin transition. nih.gov
Table 1: Spin-Crossover Properties of Selected Iron(II) Complexes
| Complex | Spin Transition | Transition Temperature (K) | Hysteresis | Reference |
|---|---|---|---|---|
| [Fe(L2R)2][BF4]2 (R=C12H25, C14H29) | Low-spin to High-spin | ~350 | Irreversible | d-nb.info |
| [FeL2]B10H10⋅2H2O | ¹A₁ ↔ ⁵T₂ | High-temperature | Not specified | d-nb.info |
| [FeL2]B12H12⋅H2O | ¹A₁ ↔ ⁵T₂ | High-temperature | Not specified | d-nb.info |
| Fe(bpCOOEt2p)22·CF3CH2OH | Remains in Low-spin state | - | - | nih.gov |
Copper(I) complexes with pyrazolyl-pyrimidine based ligands have been investigated for their interesting structural features and luminescent properties. rsc.orgresearchgate.netresearchgate.net These complexes often exhibit diverse coordination geometries and can form mononuclear, dinuclear, or polymeric structures. researchgate.netresearchgate.net
For instance, the reaction of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine with copper(II) bromide can lead to the formation of mixed-valence copper(I,II) complexes through an autoreduction process. researchgate.net In some cases, complete reduction to copper(I) is observed. researchgate.net The resulting copper(I) complexes can display intriguing luminescent properties. While the free pyrazolylpyrimidine ligands often show blue emission, their coordination to copper(I) can lead to a quenching of this fluorescence. rsc.org However, some copper(I) complexes with related ligands are known to be emissive and are being explored for applications in organic light-emitting devices (OLEDs). researchgate.net The emission properties are highly dependent on the specific ligand structure and the coordination environment of the copper(I) ion.
Table 2: Structural and Emission Data for Selected Copper Complexes
| Complex | Metal Oxidation State(s) | Coordination Geometry | Emission Properties | Reference |
|---|---|---|---|---|
| [Cu(L2)2Br]2[Cu2Br4] | Cu(I), Cu(II) | Not specified | Blue emission of ligand is quenched | rsc.org |
| [Cu2L3Br3]n | Cu(I), Cu(II) | Tetrahedral (CuNBr3 and CuN2Br2) | Blue emission of ligand is quenched | rsc.org |
| [Cu2(bpab)I2]•CH3OH | Cu(I) | Tetrahedral (Cu2I2 rhomboid) | Strongly red-shifted emission | researchgate.net |
| [Cu2(tpmd)I2] | Cu(I) | Tetrahedral (Cu2I2 rhomboid) | Strongly red-shifted emission | researchgate.net |
The coordination chemistry of bpyp and its analogues extends to other divalent transition metals like cobalt(II), nickel(II), and zinc(II). researchgate.netrsc.orgnih.govresearchgate.netrsc.orgresearchgate.netnih.govnih.gov The resulting complexes exhibit a variety of coordination geometries, largely influenced by the electronic configuration of the metal ion and the steric constraints of the ligand.
Cobalt(II) Complexes: Cobalt(II) can form both octahedral and tetrahedral complexes, and its complexes are often labile. With 2,6-bis(pyrazol-1-yl)pyridine, cobalt(II) has been shown to form complexes with pseudohalide coligands, some of which exhibit slow magnetic relaxation. rsc.org The coordination environment around the cobalt(II) ion in these complexes is crucial in determining their magnetic properties. nih.gov In some instances, cobalt(II) complexes with substituted 2,6-bis(pyrazol-3-yl)pyridine ligands have been found to exist in a high-spin state (S = 3/2) without showing a temperature-induced spin transition. colab.ws
Nickel(II) Complexes: Nickel(II) complexes with pyrazole-containing ligands can adopt various geometries, including square-planar, tetrahedral, and octahedral. rsc.orgnih.govresearchgate.netresearchgate.netnih.govscite.ai For example, a dinuclear nickel(II) complex with 3-(pyridin-2-yl)pyrazole features an N4O2 octahedral coordination environment around each nickel atom. nih.gov In another case, a nickel(II) complex with a bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido} ligand displays a distorted pseudooctahedral geometry. nih.gov The specific geometry is often a result of the interplay between the ligand's denticity and the coordination preferences of the nickel(II) ion.
Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms complexes with regular geometries such as tetrahedral or octahedral, and they are diamagnetic. researchgate.netnih.gov Zinc(II) complexes with pyrazole-based ligands have been synthesized and structurally characterized. researchgate.netnih.gov For instance, a zinc(II) complex with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole adopts a distorted tetrahedral ZnN2Cl2 structure. nih.gov In another example, two-dimensional coordination polymers of zinc(II) with bis-1,4-(di-4-pyridylaminomethyl)benzene have been reported with distorted tetrahedral and trigonal bipyramidal geometries. researchgate.net
Table 3: Coordination Geometries of Cobalt(II), Nickel(II), and Zinc(II) Complexes
| Metal Ion | Ligand System | Coordination Geometry | Reference |
|---|---|---|---|
| Cobalt(II) | 2,6-bis(pyrazol-1-yl)pyridine and pseudohalides | Not specified (shows slow magnetic relaxation) | rsc.org |
| Cobalt(II) | Substituted 2,6-bis(pyrazol-3-yl)pyridine | High-spin (S=3/2) | colab.ws |
| Nickel(II) | 3-(pyridin-2-yl)pyrazole | N4O2 Octahedral | nih.gov |
| Nickel(II) | Bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido} | Distorted Pseudooctahedral | nih.gov |
| Zinc(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Distorted Tetrahedral (ZnN2Cl2) | nih.gov |
| Zinc(II) | bis-1,4-(di-4-pyridylaminomethyl)benzene | Distorted Tetrahedral and Trigonal Bipyramidal | researchgate.net |
Silver(I) Coordination and Metallogel Formation
The coordination chemistry of this compound with silver(I) ions is a specialized area of research. While extensive data on this specific ligand is limited, studies on closely related (pyrazolyl)azine derivatives provide significant insights into the expected coordination behavior. The interaction between silver(I) salts and pyrazolyl-substituted pyrimidines often leads to the formation of discrete polynuclear complexes, dictated by the ligand's geometry and the reaction conditions.
The table below summarizes key crystallographic data for the dinuclear silver(I) complex with the related ligand, 2,4,6-tri(pyrazol-1-yl)pyrimidine (tpym), which serves as a model for the potential coordination behavior of this compound.
Currently, there is a notable absence of published research on the formation of metallogels involving this compound or its close structural analogs. Metallogel formation typically requires a combination of specific ligand-metal interactions and non-covalent forces like π-π stacking or hydrogen bonding to facilitate the self-assembly of one-dimensional coordination polymers into a three-dimensional network that can immobilize solvent molecules. While the planar nature of pyrazolylpyrimidine ligands could potentially favor such stacking interactions, the specific conditions required to promote gelation with silver(I) ions have not been established for this system.
Structural Diversity in Pyrazolylpyrimidine Metal Complexes
The structural diversity observed in metal complexes of pyrazolylpyrimidine ligands is a testament to their versatility. The final architecture of a complex is influenced by a multitude of factors, including the coordination preferences of the metal ion, the specific substitution pattern on the pyrimidine and pyrazole rings, the nature of the counter-anion, and the reaction or crystallization conditions. These factors can direct the self-assembly process towards a wide array of structures, from simple mononuclear species to intricate polynuclear assemblies and coordination polymers.
The coordination mode of the ligand is a primary determinant of structural diversity. Pyrazolyl-pyrimidine ligands can act as bidentate chelators, utilizing one pyrazolyl nitrogen and the adjacent pyrimidine nitrogen. However, they can also adopt bridging coordination modes, linking multiple metal centers to form dimers, oligomers, or extended polymeric networks. For instance, studies on 4-(1H-pyrazol-1-yl)-6-R-pyrimidines with copper have shown that modifying the substituent 'R' can switch the ligand's role from purely chelating to a chelating/bridging tridentate mode, resulting in a structural transformation from an ionic complex to a 1D coordination polymer.
The choice of the metal ion and its associated counter-anion also plays a critical role. Different metals have distinct coordination number and geometry preferences. For example, silver(I) often favors linear or trigonal planar coordination, which can lead to the formation of dinuclear or polymeric helicate structures with bis(pyrazolyl) ligands. rsc.org The counter-anion can also participate directly in the coordination sphere or influence the packing of the complex through hydrogen bonding or other non-covalent interactions, thereby dictating the final supramolecular architecture. This is evident in copper(I)-ethylene complexes with 2,4-bis(2-pyridyl)pyrimidine, where different anions (ClO₄⁻, NO₃⁻, BF₄⁻) yield dinuclear, tetranuclear, and polymeric structures, respectively.
Furthermore, the presence of additional donor sites on the ligand framework can lead to even more complex structures. The ligand 2,4,6-tri(pyrazol-1-yl)pyrimidine (tpym), for instance, can form a remarkable pentametallic assembly with silver(I), where four ligands form a molecular square with a silver ion at each corner, and a fifth silver ion is bound in the central cavity by the inwardly pointing pyrazolyl groups. rsc.org This illustrates how subtle modifications to the ligand design can give rise to highly complex and aesthetically pleasing molecular architectures.
The table below provides examples of the structural diversity found in metal complexes with various pyrazolyl-azine ligands, highlighting the influence of the ligand and metal salt on the resulting structure.
Supramolecular Chemistry and Self Assembly of 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine Architectures
Non-Covalent Interactions in Pyrazolylpyrimidine Self-Assembly
The self-assembly of 2,4-bis(1H-pyrazol-1-yl)pyrimidine into ordered structures is primarily driven by a combination of non-covalent interactions. These weak forces, including π-π stacking and hydrogen bonding, dictate the spatial arrangement of the molecules, leading to the formation of predictable and stable supramolecular architectures.
The aromatic nature of both the pyrimidine (B1678525) and pyrazole (B372694) rings in this compound facilitates significant π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are crucial in the solid-state packing of this and related molecules. The geometry of these interactions can vary, with the most common being face-to-face and edge-to-face arrangements.
Hydrogen bonding plays a pivotal role in directing the self-assembly of pyrazolylpyrimidine-based structures. The nitrogen atoms of the pyrazole and pyrimidine rings can act as hydrogen bond acceptors, while the C-H groups on the aromatic rings can serve as weak hydrogen bond donors.
A detailed analysis of the crystal structure of the closely related compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, reveals the presence of prominent C-H···N hydrogen-bonding interactions. nih.govresearchgate.net These interactions link the molecules into supramolecular tapes along the crystallographic b-axis. nih.gov This observation provides strong evidence for the potential of this compound to form similar hydrogen-bonded networks. The specific hydrogen bonding motifs will depend on the steric and electronic environment around the molecule, including the presence of co-crystallized solvent molecules or counter-ions.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Self-Assembly |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.5 - 3.7 | Stabilization of columnar and layered structures |
| C-H···N Hydrogen Bond | C-H (pyrazole/pyrimidine) | N (pyrazole/pyrimidine) | ~2.5 - 3.0 (H···N) | Directional control of molecular assembly into tapes and sheets |
Formation of Metallo-Supramolecular Assemblies
The coordination of this compound with metal ions introduces a new level of complexity and control over the self-assembly process. The resulting metallo-supramolecular architectures can range from discrete, finite structures to infinite coordination polymers and gels, each with unique properties and potential applications.
The geometry of this compound, with its two pyrazolyl groups positioned at the 2 and 4 positions of the pyrimidine ring, makes it a candidate for the formation of [2x2] metallo-supramolecular grids. In such an assembly, four ligands and four metal ions would come together to form a square-like structure. For this to occur, the ligand must adopt a specific conformation where the nitrogen donor atoms of the pyrazolyl and pyrimidine rings are appropriately oriented to coordinate with the metal centers in a bis-tridentate fashion.
While a [2x2] grid of this compound itself has not been explicitly reported, studies on the related ligand 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine have demonstrated the successful formation of [2x2] grid-like metal complexes. rsc.orgresearchgate.net This analogous system highlights the feasibility of using pyrimidine-based ligands to construct such discrete supramolecular structures. The formation and stability of these grids are influenced by the choice of metal ion, the solvent system, and the presence of counter-ions.
| Component | Role in [2x2] Grid Assembly | Example from Analogous Systems |
| Ligand | Provides the sides of the square grid | 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine |
| Metal Ion | Acts as the corners of the square grid | Fe(II), Zn(II) |
| Stoichiometry | 4 ligands + 4 metal ions | [M₄L₄] |
When this compound acts as a bridging ligand between metal centers, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. The structure of the resulting polymer is determined by the coordination geometry of the metal ion and the conformational flexibility of the ligand.
Research on related systems, such as europium(II) coordination polymers with bipyrimidine linkers, has shown the formation of one-dimensional chain architectures. doi.org The careful selection of metal centers and ligands is crucial for the design and synthesis of coordination polymers with desired functionalities. doi.org In some cases, the extended networks of coordination polymers can entrap solvent molecules, leading to the formation of supramolecular coordination gels. These soft materials are of interest for their potential applications in areas such as sensing and catalysis.
Molecular Recognition and Directed Self-Assembly Principles
The principles of molecular recognition are fundamental to the directed self-assembly of this compound architectures. The specific arrangement of hydrogen bond donors and acceptors, along with the potential for metal coordination, allows this molecule to selectively interact with other molecules or ions.
Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated their ability to act as selective inhibitors for biological targets such as the benzodiazepine (B76468) receptor (BZR) and cyclooxygenase (COX) enzymes. researchgate.netnih.gov This highlights the potential of the pyrazolylpyrimidine scaffold in molecular recognition, where subtle changes in the substitution pattern can lead to significant differences in binding affinity and selectivity.
The directed self-assembly of this compound is governed by the interplay of its intrinsic structural features and the external conditions of the assembly process. The nitrogen atoms in the pyrazole and pyrimidine rings are key directional elements, guiding the formation of specific hydrogen bonding patterns and coordination vectors. By carefully controlling factors such as solvent, temperature, and the presence of specific metal ions or guest molecules, it is possible to direct the self-assembly process towards the formation of desired supramolecular architectures with tailored properties and functions.
Spectroscopic and Structural Elucidation Techniques for 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4-bis(1H-pyrazol-1-yl)pyrimidine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be mapped out.
While complete spectral data for the unsubstituted this compound are not extensively detailed in the literature, a wealth of information can be derived from closely related, substituted analogs. A key example is 2,4-di(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, which was identified as a product from the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole, although it was not isolated for full characterization. nih.gov However, the two separable isomers from this reaction, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, were fully characterized, and their spectral data provide a strong basis for predicting the features of the title compound. nih.gov
The ¹H-NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For this compound, one would expect to see signals corresponding to the protons on the pyrimidine (B1678525) ring and the two pyrazole (B372694) rings.
The pyrimidine ring of the unsubstituted title compound has two protons, H5 and H6. These would appear as doublets due to coupling with each other. The two pyrazole rings, assuming they are chemically equivalent, would show three signals each: H3', H4', and H5'. These protons typically appear as a doublet of doublets (or a triplet) for H4' and two doublets for H3' and H5'.
In the characterized analog, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine , the pyrimidine ring has only one proton at the 6-position, which appears as a singlet. The pyrazole protons are observed with distinct chemical shifts and coupling patterns. nih.gov
Interactive Table: ¹H-NMR Data for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Data recorded in CDCl₃ at 400 MHz. nih.gov
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H6 | 8.96 | s | - |
| Pyrazole H5' | 8.59 | dd | 2.77, 0.76 |
| Pyrazole H3' | 7.89 | d | 0.76 |
| Pyrazole H4' | 6.56 | dd | 2.77, 1.51 |
Similarly, for the isomer 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine , the pyrimidine H6 proton is a singlet at 8.92 ppm, while the pyrazole protons appear at 8.59 ppm (H5'), 7.90 ppm (H3'), and 6.57 ppm (H4'). nih.gov These data suggest that the electronic environment of the pyrazole ring is not dramatically different whether it is attached to the C2 or C4 position of the pyrimidine ring in this specific substituted system. For the title compound, this compound, one would expect two sets of pyrazole signals, which may or may not be equivalent depending on the molecule's symmetry in solution.
The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For this compound, signals are expected for the four distinct carbons of the pyrimidine ring and the three distinct carbons for each of the two pyrazole rings.
The spectral data for the chloro-trifluoromethyl derivatives are again highly informative. The chemical shifts highlight the positions of the pyrazole-substituted carbons and the other carbons in the pyrimidine ring. nih.gov
Interactive Table: ¹³C-NMR Data for Pyrazolyl-Pyrimidine Derivatives Data recorded in CDCl₃ at 101 MHz. nih.gov
| Compound | Pyrimidine C2 | Pyrimidine C4 | Pyrimidine C5 | Pyrimidine C6 | Pyrazole C3' | Pyrazole C4' | Pyrazole C5' |
| 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 163.04 | 160.86 | 111-113 | 155.57 | 130.42 | 109.96 | 145.57 |
| 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 161.02 | 158.07 | 120.34 | 156.64 | 130.23 | 110.22 | 145.59 |
Note: The exact chemical shift for C5 is complex due to coupling with the CF₃ group.
Based on this data, the pyrimidine carbons attached to the pyrazole rings (C2 and C4) in the title compound are expected to resonate at the downfield end of the spectrum, around 160-163 ppm, while the pyrazole carbons would appear in the 110-145 ppm range.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The spectrum of this compound is expected to be complex but can be interpreted by assigning characteristic bands for the pyrimidine and pyrazole rings.
Key expected vibrations include:
C-H stretching: Aromatic C-H stretching vibrations from both pyrimidine and pyrazole rings are typically observed in the 3000–3150 cm⁻¹ region.
C=N and C=C stretching: These vibrations within the aromatic rings are characteristic and appear in the 1400–1650 cm⁻¹ range. The specific frequencies can help to confirm the heterocyclic structure. rsc.orgnih.gov
Ring stretching/breathing modes: The collective vibrations of the entire ring systems typically give rise to a series of sharp bands between 1000 cm⁻¹ and 1400 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations are found in the 700–900 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.
While a specific spectrum for the title compound is not published, data from related pyrimidine and pyrazole compounds confirm these general assignments. core.ac.ukresearchgate.net
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety | Reference |
| 3150 - 3000 | C-H stretch | Aromatic rings | rsc.orgnih.gov |
| 1650 - 1500 | C=N stretch | Pyrimidine and Pyrazole rings | rsc.orgcore.ac.uk |
| 1550 - 1400 | C=C stretch | Aromatic rings | rsc.orgcore.ac.uk |
| 1400 - 1000 | Ring stretching modes | Pyrimidine and Pyrazole rings | researchgate.net |
| 900 - 700 | C-H out-of-plane bend | Aromatic rings | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems like this compound are expected to exhibit strong absorption in the ultraviolet region due to π → π* transitions.
The parent 1H-pyrazole molecule shows a π → π* transition around 205-210 nm. researchgate.net For this compound, the extended conjugation resulting from linking the pyrimidine core with two pyrazole rings would be expected to shift the absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) and increase the intensity of the absorption. Studies on other conjugated pyrazolyl-pyrimidine systems show strong absorption bands, often with complex shoulders, which are attributed to a combination of π–π* and n–π* transitions of the heterocyclic moieties. mdpi.comrsc.org For instance, some 4,6-dihydrazone pyrimidine derivatives show strong absorption peaks near 205 nm, attributed to the C=N functional groups and the large conjugated system. mdpi.com Therefore, one can anticipate that this compound will have significant UV absorption, likely with a λ_max between 220 and 300 nm.
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction, particularly on single crystals, provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Although the crystal structure for this compound itself has not been reported, the structure of the closely related derivative, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine , has been determined by single-crystal X-ray diffraction. nih.gov This structure serves as an excellent model for understanding the likely conformation of the title compound.
The analysis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine revealed that the molecule is essentially planar, with only a slight deviation of the non-hydrogen, non-fluorine atoms from the least-squares plane. nih.gov The bond angles within the pyrimidine ring show a distinct alternating pattern, with some angles being narrower and others wider than the ideal 120° of a perfect hexagon. nih.gov This planarity suggests significant electronic conjugation between the pyrazole and pyrimidine rings. It is reasonable to infer that this compound would also adopt a largely planar conformation in the solid state to maximize π-system overlap.
Interactive Table: Crystallographic Data for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₄ClF₃N₄ |
| Molecular Weight | 248.60 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.5776 (3) |
| b (Å) | 7.7117 (4) |
| c (Å) | 21.8335 (12) |
| V (ų) | 939.12 (9) |
| Z | 4 |
This crystallographic data provides a solid foundation for computational modeling and for predicting the packing and intermolecular interactions that would govern the solid-state properties of this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This technique maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of intermolecular contacts and their relative strengths. scirp.orgresearchgate.net The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a given molecule (the promolecule) is greater than that of all other molecules in the crystal.
The surface is typically colored using a normalized contact distance (dnorm), which is based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate shorter contacts with negative dnorm values, white regions represent contacts around the van der Waals separation with zero dnorm values, and blue regions show longer contacts with positive dnorm values. nih.gov The bright red spots on the dnorm map are particularly significant as they highlight the most important intermolecular interactions, such as hydrogen bonds. nih.gov
For this compound and its derivatives, Hirshfeld surface analysis is instrumental in elucidating the nature and contribution of various non-covalent interactions that govern their supramolecular architecture. While specific studies on the title compound are not extensively available, analysis of closely related pyrazole and pyrimidine derivatives provides significant insight into the expected interactions.
The primary intermolecular interactions anticipated for this compound include:
Hydrogen Bonding: The presence of nitrogen atoms in both the pyrimidine and pyrazole rings, along with hydrogen atoms on the pyrazole rings, suggests the formation of C-H···N hydrogen bonds. These interactions are a prominent feature in the crystal packing of similar nitrogen-rich heterocyclic compounds. nih.govnih.govresearchgate.net
π-π Stacking Interactions: The aromatic nature of the pyrimidine and pyrazole rings facilitates π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. nih.govacs.org
The relative contributions of these interactions can be quantified using the 2D fingerprint plots derived from the Hirshfeld surface analysis. For instance, in a study of a related triazolopyrimidine, the dominant interactions were found to be H···N/N···H (40.1%) and H···H (35.3%), indicating the prevalence of hydrogen bonding and general van der Waals forces. nih.govnih.gov
Computational and Theoretical Investigations of 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-Bis(1H-pyrazol-1-yl)pyrimidine, DFT calculations would provide a foundational understanding of its intrinsic properties.
Optimization of Molecular Geometries and Conformational Analyses
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
A crucial aspect of this analysis for this compound would be the conformational landscape arising from the rotation of the two pyrazole (B372694) rings relative to the central pyrimidine (B1678525) ring. Theoretical calculations would identify the most stable conformers and the energy barriers between them. This information is vital as the conformation can significantly influence the molecule's electronic properties and its ability to interact with other molecules. For instance, studies on related pyrazolo[1,5-a]pyrimidines have highlighted the importance of dihedral angles in determining their photophysical properties. nih.gov
Electronic Properties: HOMO-LUMO Energy Levels and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that can be easily excited. nih.gov For this compound, calculating these values would help in understanding its charge transfer characteristics and predicting its behavior in electronic devices or biological systems.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.50 |
| Energy Gap (ΔE) | 5.00 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or theoretical data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. researchgate.netchemrxiv.org The MEP map uses a color scale to indicate different electrostatic potential values, with red typically representing regions of high electron density (negative potential) and blue representing electron-deficient regions (positive potential).
For this compound, an MEP map would identify the electron-rich nitrogen atoms in the pyrazole and pyrimidine rings as potential sites for electrophilic attack or coordination to metal ions. The hydrogen atoms would likely show positive potential, making them susceptible to nucleophilic attack.
Charge Transfer Characteristics
Intramolecular charge transfer is a key process in many functional organic molecules. Theoretical calculations can elucidate the nature and extent of charge transfer upon electronic excitation. This is often analyzed by examining the changes in electron density between the ground and excited states. Understanding the charge transfer characteristics of this compound would be essential for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells.
Thermochemical Parameters
DFT calculations can also be used to predict various thermochemical parameters, such as the standard enthalpy of formation, entropy, and heat capacity. These parameters are fundamental for understanding the thermodynamic stability of the compound and for predicting its behavior under different temperature and pressure conditions.
Non-Covalent Interaction Analysis: QTAIM, RDG, and NBO
While DFT provides a broad picture of the electronic structure, more detailed analyses are needed to understand the subtle but crucial non-covalent interactions that govern molecular recognition and self-assembly.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. orientjchem.org Reduced Density Gradient (RDG) analysis is another technique used to visualize and identify weak interactions in real space. Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule by analyzing the interactions between filled and vacant orbitals. orientjchem.org
For this compound, these analyses would be instrumental in identifying and quantifying intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability. They would also be crucial for understanding how this molecule might interact with other molecules in a larger supramolecular assembly.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Pyrimidine Systems
Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process that has been extensively studied in various chemical and biological systems. acs.org This process typically occurs in molecules that possess intramolecular hydrogen bonds, where the geometric proximity of a proton donor and acceptor is crucial. acs.org In the context of pyrimidine derivatives, computational studies, particularly using Density Functional Theory (DFT) and its time-dependent counterpart (TDDFT), have been instrumental in elucidating the mechanisms of ESIPT.
A significant body of research has focused on 2-(2′-hydroxyphenyl)pyrimidines. figshare.comnih.gov These compounds often exhibit little to no photoluminescence in solution and solid states. nih.gov This phenomenon is explained by a rapid ESIPT process where, upon photoexcitation, a proton is transferred from the hydroxyl (-OH) group to a nitrogen atom of the pyrimidine ring. acs.orgnih.gov This transfer results in an excited-state tautomer that deactivates primarily through a non-radiative pathway, thus quenching the fluorescence. nih.gov The critical role of the hydroxyl group is demonstrated by comparing these compounds to their 2'-unsubstituted counterparts, which lack the proton donor and consequently display strong violet or blue luminescence. acs.orgnih.gov Computational calculations at the M06-2X/6-31+G** level of theory have been employed to rationalize these experimental findings and understand the impact of protonation on optical transitions. figshare.com
Further studies on other pyrimidine systems, such as 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (AMPCE), have also highlighted the role of functional groups in enabling ESIPT. nih.gov While a related molecule, methyl-2-aminonicotinate, does not undergo ESIPT, the addition of specific functional groups in AMPCE increases the acidity and basicity of the proton donor and acceptor sites, respectively. nih.gov This modification facilitates a significant ESIPT emission, which has been explored through both spectral measurements and theoretical calculations using DFT and TDDFT. nih.gov These computational models, examining potential energy surfaces, have shown good agreement with experimental results and confirm that the ESIPT process is favorable on the first excited state potential energy surface. nih.gov
The ESIPT process can also be externally controlled. For instance, the protonation of the pyrimidine ring in 2-(2′-hydroxyphenyl)pyrimidines by adding an acid like trifluoroacetic acid can inhibit the ESIPT process. acs.orgnih.gov This inhibition leads to a reversible "switch-on" of fluorescence, a behavior known as acidochromism, which has potential applications in sensors and anti-counterfeiting technologies. acs.orgfigshare.com
Molecular Docking Studies on Pyrazolylpyrimidine Derivatives
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand the binding mechanisms of potential inhibitors at the active sites of biological targets. Numerous studies have utilized molecular docking to investigate the interaction of pyrazolylpyrimidine derivatives with various protein targets, revealing key binding modes and structural requirements for activity.
These computational simulations have provided valuable insights into how pyrazolylpyrimidine-based compounds interact with the binding sites of critical enzymes implicated in various diseases. For example, in the context of HIV-1, docking studies on pyrazolyl-pyrimidinone derivatives identified key interactions with the active site, with the most active compounds showing low binding energies and multiple hydrogen bonds. rjpbr.com Similarly, derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain to elucidate their cytotoxic properties. nih.govnih.gov These studies often reveal crucial hydrogen bond interactions and π-π stacking with key amino acid residues like Gln443, Tyr233, His234, and Phe446 in various targets. nih.gov The stability of these docked conformations is often further evaluated using molecular dynamics simulations. nih.gov
The table below summarizes findings from various molecular docking studies on pyrazolylpyrimidine derivatives against different protein targets.
Table 1: Summary of Molecular Docking Studies on Pyrazolylpyrimidine Derivatives
| Derivative Class | Protein Target | Software/Method | Key Findings/Interactions | Reference(s) |
|---|---|---|---|---|
| Pyrazolyl-pyrimidinones | HIV-1 | Not Specified | Lowest binding energies of -13.26 kcal/mol and -12.5 kcal/mol; multiple hydrogen bonds. | rjpbr.com |
| Pyrazolo[1,5-a]pyrimidines | PIM-1 Kinase | Not Specified | Prediction of binding mode inside the PIM-1 active site to explain cytotoxic effect. | nih.gov |
| Pyrazolo-pyrimidinones | EGFR | Autodock 4.2 | Docking into the 'Erlotinib' binding domain (PDB: 1M17) to elucidate interactions of active cytotoxic agents. | nih.gov |
| Pyrazolopyrimidines | Cyclin-Dependent Kinase-2 (CDK2) | Not Specified | Hit compounds (C3, C7) showed low-energy conformations and binding modes consistent with the standard drug roscovitine. | researchgate.netsciety.org |
| Pyrazolo[1,5-a]pyrimidines | DNA Gyrase (PDB: 2XCT) | Not Specified | Derivatives exhibited low binding energy with various binding modes within the active site. | johnshopkins.edu |
| Pyrimidine Analogues | EGFR (WT, L858R, T790M) | Not Specified | Good binding interactions were observed, consistent with in vitro enzyme assay results. | nih.gov |
| 4,4'-((1H-1,2,3-triazol)-bis(1H-pyrazol-5-ols)) | EGFRK Receptor | Autodock 4.2 | Analysis suggested an antitumor effect through the mechanism of EGFRK inhibition. | uran.ua |
| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles | FGFR1 / FGFR4 | Flexible Docking | Predicted binding conformations and pharmacophoric features in the active pockets. | nih.gov |
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational strategies integral to modern drug discovery, enabling the identification of essential structural features for biological activity and the prediction of potency for novel compounds. dovepress.com These methods have been successfully applied to various series of pyrazolylpyrimidine derivatives to guide the design of more potent agents.
QSAR studies aim to establish a mathematical correlation between the chemical structure and biological activity of a set of compounds. rjpbr.com For pyrazolylpyrimidine derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for inhibiting various targets. These models are built using descriptors that quantify physicochemical properties of the molecules, such as steric, hydrophobic, and electronic features. rjpbr.comresearchgate.net For instance, a 2D-QSAR study on 40 pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors utilized Principal Component Analysis (PCA) to select descriptors for models built with Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). rjpbr.com The resulting models demonstrated good predictive capacity, confirmed by statistical validation. rjpbr.com Similarly, QSAR models for pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors have provided useful insights into the roles of different substitution patterns on the core structure. researchgate.net
Pharmacophore modeling identifies the 3D arrangement of essential features a molecule must possess to interact with a specific target receptor. dovepress.com For pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting the PDE4 enzyme, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model specified the necessity of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent inhibition. nih.gov Such models are crucial for virtual screening to filter large compound libraries and prioritize candidates for synthesis and testing. dovepress.com
The table below presents a summary of selected QSAR studies on pyrazolylpyrimidine and related derivatives.
Table 2: Summary of QSAR Studies on Pyrazolylpyrimidine Derivatives
| Derivative Class | Target/Activity | Method(s) | Key Statistical Results | Important Descriptors/Features | Reference(s) |
|---|---|---|---|---|---|
| Pyrazolyl-pyrimidinones | HIV-1 Inhibition | MLR, MNLR, ANN | MNLR: R² = 0.81, RMSE = 0.17; ANN: ρ = 1.5, RMSE = 0.15 | Physicochemical properties selected by PCA. | rjpbr.com |
| Pyrazolo[3,4-d]pyrimidines | c-Src Inhibition | Heuristic, Best MLR | High squared correlation coefficient (r²) for training and test sets. | Substitution patterns on the pyrazolo[3,4-d]pyrimidine core. | researchgate.net |
| Pyrazolopyrimidines | CDK2 Inhibition | QSARINS software | Best Model: R² = 0.9100, R²adj = 0.8900, LOF = 0.0394 | Active molecular descriptors identified for predicting structure-activity relationship. | researchgate.netsciety.org |
| Pyrimidine Derivatives | Larvicidal activity (Aedes aegypti) | MLR, PLS | Robust model obtained with MLR. | 3D structure, steric properties, hydrophobic polar surface area, logP, substituent groups (methyl, methoxy). | researchgate.net |
Catalytic Applications of 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine Derived Complexes
Carbon-Carbon Bond-Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The nitrogen-rich framework of 2,4-Bis(1H-pyrazol-1-yl)pyrimidine is well-suited for stabilizing catalytically active metal centers, particularly palladium.
Heck and Suzuki Coupling Reactions
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Suzuki-Miyaura coupling, the cross-coupling of an organoboron compound with an organohalide, are fundamental transformations in modern chemistry. wikipedia.orgorganic-chemistry.orgnih.gov While specific studies on the use of this compound complexes in these reactions are limited, research on other pyrazole-based ligands offers significant insights.
Palladium complexes featuring pyrazole-containing ligands have been shown to be effective catalysts for Suzuki-Miyaura reactions. For instance, bulky bis(pyrazolyl)palladium(II) complexes have been synthesized and their catalytic activity evaluated. rsc.org These complexes, with substituents on the pyrazole (B372694) rings to tune steric and electronic properties, have demonstrated good to excellent conversions in the coupling of aryl halides with phenylboronic acid. rsc.orgmdpi.com The catalytic cycle of the Suzuki coupling generally involves oxidative addition, transmetalation, and reductive elimination. youtube.com The electron-donating nature of the pyrazolyl groups in this compound can facilitate the oxidative addition step, a key part of the catalytic cycle.
The regioselectivity of Suzuki couplings with dihalopyrimidines has been shown to be influenced by the reaction conditions and the ligand. nih.govnih.gov Highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been effective in the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including aminopyrimidines, without inhibition by the basic nitrogen atoms. organic-chemistry.org This suggests that well-designed complexes of this compound could also exhibit high activity and selectivity.
Olefin Oligomerization and Polymerization
The transformation of simple olefins into higher value oligomers and polymers is of immense industrial importance. Late transition metal complexes, particularly those of nickel, are known to be active catalysts for ethylene (B1197577) oligomerization. Research has shown that nickel complexes supported by tridentate pyrazolyl ligands can exhibit high catalytic activity for ethylene oligomerization, primarily producing 1-butene. organic-chemistry.org
The catalytic activity and selectivity in these systems are highly dependent on the ligand architecture. For instance, nickel dichloride complexes with tridentate N-donor pyrazolyl ligands, when activated with methylaluminoxane (B55162) (MAO) or diethylaluminum chloride (DEAC), have shown high turnover frequencies. organic-chemistry.org The this compound ligand, with its bidentate N,N-coordination motif, could be employed in the synthesis of similar late transition metal complexes for olefin oligomerization. The electronic properties of the pyrimidine (B1678525) ring and the steric bulk of potential substituents on the pyrazole rings would be key factors in tuning the catalytic performance.
Acetylene (B1199291) Oligomerization and Polymerization
The catalytic oligomerization and polymerization of acetylene are important routes to conjugated polymers and other valuable organic materials. While the catalytic applications of pyrazolylpyrimidine complexes in this specific area are not yet well-documented in the literature, the ability of related transition metal complexes to catalyze C-C bond formation suggests potential applicability. This remains an area for future investigation.
Oxidation and Hydrogenation/Dehydrogenation Processes
Complexes of this compound are also potential catalysts for oxidation and hydrogenation reactions. The redox activity of the metal center, modulated by the pyrazolylpyrimidine ligand, is crucial for these transformations.
While specific examples utilizing this compound are scarce, related tris(pyrazol-1-yl)methane (B1237147) metal complexes have been shown to catalyze the mild oxidation of alkanes, alkenes, and ketones. epa.gov These reactions often employ environmentally benign oxidants like hydrogen peroxide.
In the realm of hydrogenation, the asymmetric hydrogenation of pyrimidines has been achieved with high enantioselectivity using iridium catalysts bearing chiral diphosphine ligands. nih.gov This highlights the potential for developing chiral complexes of substituted this compound for asymmetric hydrogenation of various substrates. The pyrimidine moiety of the ligand itself could play a role in substrate recognition and activation. Furthermore, iridium complexes with protic pyrazolylpyridine ligands have been shown to catalyze the dehydrogenation of formic acid, indicating the potential for pyrazolylpyrimidine complexes in dehydrogenation catalysis. nih.gov
Ring-Opening Polymerization of Cyclic Monomers
The ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactone, is a key method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.gov A variety of metal complexes, including those of zinc, copper, cobalt, and cadmium, supported by pyrazole-based ligands have been shown to be effective initiators for ROP. wikipedia.orgepa.govnih.gov
For example, zinc(II) and copper(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands are active initiators for the ROP of both D,L-lactide and L-lactide. epa.govnih.gov The catalytic activity is influenced by the nature of the metal ion and the substituents on the pyrazole ring. epa.gov Similarly, cobalt(II), zinc(II), and cadmium(II) complexes with N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands have been used to produce heterotactic polylactides. wikipedia.org
These studies suggest that complexes of this compound with metals like zinc or tin could be promising catalysts for the ROP of cyclic esters. The polymerization typically proceeds via a coordination-insertion mechanism. nih.gov
Catalyst Design Principles Utilizing Pyrazolylpyrimidine Ligands
The design of effective catalysts based on pyrazolylpyrimidine ligands like this compound hinges on several key principles. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties.
Steric Effects: The introduction of bulky substituents on the pyrazole rings can create a specific coordination environment around the metal center. This can influence substrate approach, enhance selectivity (including enantioselectivity in asymmetric catalysis), and prevent catalyst deactivation pathways such as dimerization.
Electronic Effects: The electronic properties of the pyrazolyl and pyrimidine rings can be modified by introducing electron-donating or electron-withdrawing groups. This can modulate the Lewis acidity of the metal center, which is crucial for activating substrates in reactions like ROP and influencing the rates of key steps in catalytic cycles like oxidative addition in cross-coupling reactions. rsc.org
Symmetry and Chirality: For asymmetric catalysis, the introduction of chiral centers into the ligand backbone or on the pyrazole substituents is a key strategy. C2-symmetric ligands have historically been successful, but nonsymmetrical ligands are increasingly recognized for their potential to achieve high enantioselectivity. researchgate.net
Chelate Effect: The bidentate nature of this compound allows it to form stable chelate rings with metal ions, which can enhance the stability and lifetime of the catalyst.
By systematically varying the substituents on the pyrazole rings and exploring different metal precursors, a wide range of catalysts based on the this compound scaffold can be developed for diverse catalytic applications.
Advanced Materials Science Applications Derived from 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine
Photophysical Properties and Tunable Emission
The photophysical characteristics of materials based on the pyrazolylpyrimidine scaffold are a subject of significant research. The inherent electronic properties of the pyrazole (B372694) and pyrimidine (B1678525) rings, and their interplay, govern the absorption and emission of light.
While specific data on the fluorescence and phosphorescence of the unsubstituted 2,4-bis(1H-pyrazol-1-yl)pyrimidine is not extensively detailed in the reviewed literature, studies on closely related pyrazolylpyrimidine derivatives provide valuable insights. For instance, in certain 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines, a dual emission phenomenon involving both fluorescence and phosphorescence has been observed in the solid state. In these systems, phosphorescence originates from the enol form, while fluorescence is attributed to the keto tautomer following an excited-state intramolecular proton transfer (ESIPT) process. This dual emission can be temperature-dependent, leading to changes in the observed color of the emitted light.
In a study of pyrazolo[1,5-a]pyrimidines, which are isomers of this compound, the introduction of various substituents was shown to tune the emission properties, with some derivatives exhibiting high fluorescence quantum yields. The photostability of these compounds was found to be comparable to or even better than some commercial fluorescent dyes.
The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical behavior of many pyrazolylpyrimidine derivatives. The pyrimidine ring is known to be π-deficient, meaning it has a tendency to accept electrons. When combined with electron-donating groups, such as the pyrazole rings in this compound, an ICT state can be formed upon photoexcitation.
In this ICT process, electron density is transferred from the electron-rich pyrazole moieties to the electron-deficient pyrimidine core. This charge redistribution in the excited state can lead to several important photophysical phenomena:
Solvatochromism : The emission wavelength of compounds with strong ICT character is often sensitive to the polarity of the solvent. In more polar solvents, the dipolar excited state is stabilized, which typically results in a red-shift (a shift to longer wavelengths) of the emission spectrum. This property is a hallmark of ICT.
Tunable Emission : The extent of ICT can be modulated by introducing different substituent groups onto the pyrazolyl or pyrimidine rings. Electron-donating groups on the pyrazole rings or electron-withdrawing groups on the pyrimidine ring can enhance the ICT character, leading to further red-shifted emission. Conversely, modifying the structure to reduce the electronic communication between the donor and acceptor parts can lead to blue-shifted emission.
Studies on pyrimidine-derived α-amino acids have shown that the combination of a π-deficient pyrimidine motif with conjugated or electron-rich aryl substituents results in fluorophores with high quantum yields, a direct consequence of efficient ICT. nih.gov The solvatochromism observed in these compounds confirms the ICT nature of their excited state. nih.gov
Development of Pyrazolylpyrimidine-Based Fluorophores and Luminescent Materials
The tunable photophysical properties of the pyrazolylpyrimidine scaffold make it an attractive core for the development of novel fluorophores and luminescent materials. By strategically modifying the molecular structure, researchers can create materials with tailored absorption and emission characteristics for specific applications.
A family of pyrazolo[1,5-a]pyrimidines has been identified as a promising class of fluorophores. nih.gov The synthetic accessibility of this scaffold allows for the introduction of a variety of substituents, enabling the fine-tuning of their photophysical properties. For example, the introduction of electron-donating groups at specific positions on the fused ring system has been shown to enhance both absorption and emission intensities. nih.gov
The table below summarizes the photophysical properties of some substituted pyrazolo[1,5-a]pyrimidines, illustrating the tunability of this class of compounds.
| Compound | Substituent at position 7 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 350 | 450 | 0.25 |
| 4b | 2,4-Dichlorophenyl | 345 | 430 | 0.63 |
| 4d | Phenyl | 348 | 435 | 0.45 |
| 4e | 4-Methoxyphenyl | 355 | 445 | 0.58 |
Data extracted from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines.
These findings suggest that the this compound core could similarly be functionalized to produce a wide range of luminescent materials with tailored properties.
Potential in Organic Light-Emitting Devices (OLEDs)
The electron-deficient nature of the pyrimidine ring makes it a valuable building block for materials used in organic light-emitting devices (OLEDs). mdpi.com In the context of OLEDs, pyrimidine derivatives can function as:
Electron-transporting materials (ETMs) : Their electron-accepting properties facilitate the transport of electrons from the cathode to the emissive layer.
Host materials : In the emissive layer, they can serve as a host matrix for dopant emitters. Bipolar host materials, which can transport both electrons and holes, are particularly desirable for achieving high device efficiencies. Pyrimidine-based bipolar hosts have been developed for use in solution-processed green thermally activated delayed fluorescence (TADF)-OLEDs, with some devices achieving high external quantum efficiencies. ktu.edu
Emitters : Pyrimidine moieties can be incorporated into fluorescent or phosphorescent emitters. Pyrimidine-based TADF emitters, in particular, have shown great promise for highly efficient blue OLEDs. researchgate.net
Given these established roles of pyrimidine in OLEDs, it is conceivable that this compound and its derivatives could be explored for similar applications. The presence of the two pyrazole units could further influence the electronic properties and charge-transporting capabilities of the material.
Chemosensor Development
The presence of multiple nitrogen atoms in the this compound structure makes it an interesting candidate for the development of chemosensors, particularly for the detection of metal ions. The nitrogen atoms can act as binding sites for metal cations, and this binding event can lead to a change in the photophysical properties of the molecule, such as its fluorescence.
For example, a "turn-on" fluorescent sensor for a specific metal ion could be designed where the unbound molecule is non-fluorescent or weakly fluorescent. Upon binding to the target ion, a conformational change or a change in the electronic structure could lead to a significant increase in fluorescence intensity. Conversely, a "turn-off" sensor would exhibit a decrease in fluorescence upon ion binding.
Research on pyrazole and pyrazolopyridine derivatives has demonstrated their effectiveness as chemosensors for various metal ions, including Cu²⁺ and Zn²⁺. researchgate.netevitachem.com These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or the chelation-enhanced fluorescence (CHEF) effect. The design of 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines has led to reversible chemosensors for the nanomolar detection of Cu²⁺. researchgate.net
The this compound scaffold, with its two pyrazole units providing potential binding sites, could be similarly exploited for the development of selective and sensitive chemosensors for environmental or biological monitoring.
Mechanistic Insights into Biological Activities of 2,4 Bis 1h Pyrazol 1 Yl Pyrimidine Analogues
Antioxidant Mechanisms: Radical Scavenging Pathways
Analogues of 2,4-bis(1H-pyrazol-1-yl)pyrimidine have demonstrated notable antioxidant properties, primarily through their ability to act as radical scavengers. This activity is crucial in mitigating oxidative stress, a condition implicated in numerous diseases. The mechanism of radical scavenging often involves the donation of a hydrogen atom from the compound to a free radical, thereby neutralizing it. nih.gov
Studies on various pyrazole (B372694) derivatives have highlighted their potential in this area. For instance, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed potent radical scavenging activity, which is attributed to their ability to transfer an acidic hydrogen atom to radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov Similarly, pyrazolo-pyrimidine compounds have been recognized for their cytotoxic and radical scavenging properties. nih.gov The antioxidant capacity of these heterocyclic systems is often linked to the presence of a conjugated π-system, which can stabilize the resulting radical species after hydrogen donation. nih.govnih.gov
Research on novel thienyl-pyrazoles further supports these findings, with specific compounds exhibiting excellent DPPH and hydroxyl radical scavenging activities, in some cases comparable to standards like ascorbic acid. nih.gov The evaluation of 2-(4,5-dihydro-1H-pyrazol-1-yl)-pyrimidine derivatives also confirmed their antioxidant potential through DPPH radical scavenging and chemiluminescence assays. nih.govnih.gov This body of evidence suggests that the pyrazole and pyrimidine (B1678525) cores are key pharmacophores for designing effective antioxidants.
Antimicrobial Mechanisms: Inhibition of Bacterial Growth
The antimicrobial properties of pyrimidine and pyrazole derivatives are well-documented, with many analogues exhibiting significant activity against a range of bacterial pathogens. The mechanisms underlying this antibacterial action are often multifaceted, involving the inhibition of essential cellular processes required for bacterial survival and proliferation.
One of the primary mechanisms is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase, composed of GyrA and GyrB subunits, that is essential for maintaining the topological state of DNA during replication. By inhibiting the ATP-dependent activity of the GyrB subunit, these compounds disrupt DNA supercoiling, leading to a halt in DNA synthesis and ultimately, bacterial cell death. Pyrrolopyrimidine inhibitors have been specifically developed to target both DNA gyrase (GyrB) and the related enzyme topoisomerase IV (ParE), demonstrating broad-spectrum antibacterial activity. Several 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of DNA gyrase, with activity levels sometimes exceeding that of the reference drug ciprofloxacin.
Beyond DNA gyrase, some pyrazole-containing hybrids have been found to inhibit other crucial enzymes in bacterial metabolic pathways. For example, certain derivatives act as potent inhibitors of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. Others have been designed to target dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids. The ability to dually inhibit both DNA gyrase and DHFR presents a promising strategy for developing new antimicrobials. The antibacterial efficacy of these compounds has been demonstrated against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.
Antimicrobial Activity of Pyrimidine/Pyrazole Analogues
Minimum Inhibitory Concentration (MIC) and enzyme inhibition data for selected pyrimidine and pyrazole analogues against various bacterial strains and enzymes.
| Compound Type | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) derivative 6 | S. aureus, E. faecalis, P. aeruginosa | MIC = 0.187–0.375 µg/mL | |
| Pyrazole–Schiff base 5a | Various bacterial isolates | MIC = 0.25–0.50 µg/mL | |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative (Compound IV) | DNA Gyrase | IC50 = 0.68 µM | |
| Piperazine bis(pyrazole-benzofuran) hybrid (Compound 46) | MurB Enzyme | IC50 = 3.1 µM |
Anticancer Mechanisms at the Cellular and Molecular Level
Analogues of this compound have emerged as a significant class of compounds in oncology research, displaying potent anticancer activity through various cellular and molecular mechanisms. Their efficacy stems from their ability to interfere with key pathways that control cancer cell proliferation, survival, and metastasis.
A primary mechanism by which pyrimidine analogues exert their anticancer effects is by disrupting the normal progression of the cell cycle. Many derivatives have been shown to induce cell cycle arrest, particularly at the S and G2/M phases. This prevents cancer cells from completing the division process, thereby inhibiting tumor growth.
For example, a novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 15, was found to arrest ovarian cancer cells at the S and G2/M phases. In A2780 ovarian cancer cells, treatment with this compound at a concentration of 0.5 µM led to an accumulation of approximately 52% of cells in the G2/M phase, compared to 23% in untreated cells. A similar G2/M arrest was observed in OVCAR5 cells. This arrest is often a consequence of the inhibition of key cell cycle regulators. The phytochemical pterostilbene, when hybridized with a chalcone (B49325) structure, also resulted in a derivative that induced G2/M cell-cycle arrest by regulating proteins such as p21, cyclin B1, and cyclin A2. The ability of these compounds to halt cell division at critical checkpoints is a hallmark of their therapeutic potential.
In addition to halting cell cycle progression, pyrimidine analogues can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often linked to the cell cycle arrest and the upstream damage caused by the compound.
The potent CDK2 inhibitor, compound 15, was shown to induce apoptosis in ovarian cancer cells, a finding that complements its effect on the cell cycle. The process of apoptosis involves a cascade of molecular events, often mediated by proteins from the Bcl-2 family and the activation of caspases. For instance, other anticancer compounds have been shown to reduce the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins, leading to the cleavage and activation of caspase-3 and PARP, which are key executioners of apoptosis.
Recent research has identified more specific molecular targets for pyrimidine analogues. One such target is the G2 and S-phase expressed 1 (GTSE1) protein, which is often overexpressed in various cancers and plays a role in promoting cell proliferation and migration. A series of pyrimidine-2,4-diamine analogues were specifically designed to target this protein. The active compound from this series, Y18, was demonstrated to exert its anticancer effects by suppressing the transcription and expression of GTSE1. This suppression led to significant inhibition of cancer cell proliferation, adhesion, migration, and invasion, highlighting GTSE1 as a viable therapeutic target for pyrimidine-based drugs.
The inhibition of specific enzymes that are crucial for cancer cell growth and survival is a cornerstone of the anticancer activity of pyrimidine analogues.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a serine/threonine kinase that plays a vital role in regulating the G1-to-S phase transition and DNA replication. Its deregulation is common in many cancers, making it an attractive therapeutic target. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. Compound 15 from this series was the most potent, with a Ki (inhibition constant) of 0.005 µM against CDK2. This inhibition of CDK2 leads to reduced phosphorylation of its substrates, such as the retinoblastoma protein (Rb), which in turn contributes to cell cycle arrest and the antiproliferative effects observed. The high selectivity and potency of these compounds underscore the potential of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold for developing new anticancer agents.
DNA Gyrase B: As mentioned in the antimicrobial section, DNA gyrase is also a target for some pyrimidine derivatives. While primarily associated with antibacterial activity, the inhibition of topoisomerase enzymes, including DNA gyrase, is a validated strategy in cancer therapy. Compounds that inhibit these enzymes can induce DNA damage in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
Anticancer Activity of Pyrimidine/Pyrazole Analogues
Inhibitory activity of selected pyrimidine and pyrazole analogues against cancer-related enzymes and cancer cell lines.
| Compound | Target Enzyme/Cell Line | Activity (Ki/GI50) | Mechanism | Reference |
|---|---|---|---|---|
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogue) | CDK2 | Ki = 0.005 µM | Enzyme Inhibition | |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogue) | 13 Cancer Cell Lines | GI50 = 0.127–0.560 µM | Antiproliferative, Cell Cycle Arrest, Apoptosis | |
| Compound 14 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogue) | CDK2 | Ki = 0.007 µM | Enzyme Inhibition | |
| Compound Y18 (pyrimidine-2,4-diamine analogue) | HCT116, A549 cells | Significant Inhibition | Suppression of GTSE1 expression | |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 12b | A549 and HCT-116 cells | IC50 = 8.21 and 19.56 µM | EGFR Inhibition |
Interactions with Cellular Components (e.g., DNA, proteins)
The ability of small molecules to interact with fundamental cellular components like DNA and proteins is a cornerstone of their therapeutic action. Analogues of this compound have demonstrated significant interactions with these macromolecules, suggesting mechanisms that can lead to anticancer and other biological effects.
One of the key mechanisms by which such compounds can exert cytotoxic effects is through direct interaction with DNA. Small organic molecules can bind to DNA through non-covalent interactions, such as intercalation between base pairs, groove binding, or electrostatic interactions, leading to the interruption of transcription and replication processes and ultimately, cell death. rsc.org For a molecule to act as a DNA intercalator, it typically requires a planar polyaromatic chromophore, which the pyrimidine and pyrazole rings provide, along with basic amino groups and side chains that can fit into the DNA grooves. rsc.org
Studies on pyrazole and pyrimidine derivatives have shown their potential as DNA intercalators and topoisomerase II (Topo-II) inhibitors. rsc.org For instance, a series of novel pyrazole and pyrimidine derivatives were designed with the core pharmacophoric features of DNA intercalators. These compounds possessed the planar pyrazole and/or pyrimidine nuclei intended to insert between DNA base pairs, basic amino groups that could be protonated at physiological pH to form cationic centers, and two side chains oriented towards the minor and major grooves to enhance DNA binding affinity. rsc.org
Furthermore, research on hybrid 4,6-dihydrazone pyrimidine derivatives has provided insights into their DNA-binding capabilities. nih.gov Spectral methods, viscometry, and gel electrophoresis are commonly employed to study these interactions. nih.gov The interaction of small molecules with DNA is a well-established mechanism for many antitumor drugs. nih.gov
While not a direct analogue, the study of metal complexes with related ligands offers further clues. For example, osmium(II) complexes with 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine have been shown to bind to calf thymus DNA (CT-DNA) and human serum albumin (HSA). rsc.org These interactions were investigated using various spectroscopic techniques and molecular docking studies to elucidate the binding modes. rsc.org
Antiviral Mechanisms
The pyrimidine scaffold is a crucial component in a number of antiviral agents. The antiviral mechanisms of this compound analogues are multifaceted, often involving the disruption of viral replication through the inhibition of essential host or viral enzymes.
A primary antiviral strategy for pyrimidine analogues is the inhibition of pyrimidine biosynthesis. nih.gov Viruses are heavily dependent on the host cell's metabolic machinery to provide the necessary nucleotide precursors for the synthesis of their genetic material (RNA or DNA). nih.gov By inhibiting key enzymes in the pyrimidine synthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can deplete the cellular pool of pyrimidines, thereby hindering viral replication. nih.gov This mechanism is considered to have broad-spectrum antiviral potential. nih.gov Interestingly, the antiviral effect of some pyrimidine synthesis inhibitors is not solely due to the depletion of nucleotides. It has been shown that these compounds can induce the expression of interferon-stimulated genes (ISGs), which play a crucial role in establishing an antiviral state within the cell. nih.gov This induction is dependent on the transcription factor IRF1. nih.gov
Beyond targeting host cell pathways, pyrazole-containing compounds can also directly inhibit viral proteins. For instance, various pyrazole derivatives have demonstrated activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Molecular docking studies have been employed to investigate the binding of these compounds to key viral proteins. rsc.org
Furthermore, studies on 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives have revealed their ability to interfere with the replication of RNA viruses like Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Time-of-addition experiments with one such compound against YFV in cell culture indicated that the highest reduction in viral titer was achieved when the compound was added 2 hours post-infection and maintained for up to 4 hours post-infection, suggesting an effect on a post-entry stage of the viral life cycle. frontiersin.org
The following table summarizes the antiviral activity of some pyrazole and pyrimidine analogues against various viruses.
| Compound Type | Virus | Proposed Mechanism | Reference |
| Pyrimidine Synthesis Inhibitors | Broad-spectrum | Inhibition of DHODH, induction of ISGs | nih.gov |
| Pyrazole-hydroxyquinoline derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Inhibition of viral proteins | rsc.org |
| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives | YFV, RSV | Interference with viral replication | frontiersin.org |
Enzyme Inhibitory Activities
The structural motif of a pyrazole ring fused or linked to a pyrimidine core is a common feature in a multitude of enzyme inhibitors, particularly those targeting protein kinases. This has made analogues of this compound attractive candidates for the development of targeted therapies, especially in oncology.
A significant body of research has focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of various protein kinases. nih.gov These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is considered an adenine (B156593) bioisostere, enabling it to bind to the ATP-binding site of kinases. researchgate.net For example, derivatives of this scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. researchgate.net Molecular docking and dynamics simulations have shown that these inhibitors can be stabilized in the ATP binding cleft of CDK2 through hydrogen bonding and hydrophobic interactions. researchgate.net
Specific examples of pyrimidine-based enzyme inhibitors include:
(1H-Pyrazol-4-ylamino)pyrimidine derivatives: These have been designed as selective inhibitors of the Wee1 kinase, a crucial regulator of the G2-M cell cycle checkpoint. nih.gov Inhibition of Wee1 is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.
Bis(pyrazolo[1,5-a]pyrimidines): Novel series of these compounds linked by different spacers have been synthesized and shown to be potential inhibitors of MurB, an enzyme essential for bacterial cell wall biosynthesis. nih.govtandfonline.com This highlights the potential of this scaffold in developing new antibacterial agents.
2,4,6-Trisubstituted pyrimidines: Optimization of this class of compounds has led to the discovery of potent adenosine (B11128) A2A receptor antagonists. nih.gov These receptors are implicated in various physiological processes, and their antagonists are being investigated for the treatment of conditions like Parkinson's disease.
The table below provides a summary of the enzyme inhibitory activities of various pyrazole-pyrimidine analogues.
| Compound Class | Target Enzyme/Receptor | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (e.g., CDK2) | Cancer | nih.govresearchgate.net |
| (1H-Pyrazol-4-ylamino)pyrimidines | Wee1 Kinase | Cancer | nih.gov |
| Bis(pyrazolo[1,5-a]pyrimidines) | MurB | Antibacterial | nih.govtandfonline.com |
| 2,4,6-Trisubstituted pyrimidines | Adenosine A2A Receptor | Parkinson's Disease | nih.gov |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,4-Bis(1H-pyrazol-1-yl)pyrimidine?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 2,4-dichloropyrimidine with excess 1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like N,N-dimethylacetamide (DMA) at elevated temperatures (80–100°C) . Monitoring reaction progress via TLC or HPLC is critical, as competing substitutions can yield mixed isomers (e.g., 2-chloro-4-pyrazolyl vs. 4-chloro-2-pyrazolyl derivatives). Post-synthesis purification often involves flash chromatography (silica gel, EtOAc/heptane gradients) or recrystallization .
Q. How can NMR spectroscopy characterize the coordination behavior of this compound in metal complexes?
1H NMR is essential for confirming ligand coordination. Free pyrazole protons typically resonate at δ 7.2–8.8 ppm. Upon metal binding, downfield shifts (Δδ ~0.3–0.7 ppm) occur due to electron withdrawal from the pyrazole N-atoms. For example, in ruthenium complexes, pyridyl and pyrimidine protons show distinct splitting patterns (e.g., δ 8.85–9.35 ppm for coordinated pyrazolyl groups), confirming monodentate or bridging binding modes . Integration ratios of aromatic protons versus cyclopentadienyl (Cp) or arene ligands further validate stoichiometry .
Q. What are the primary applications of this compound in coordination chemistry?
This ligand forms stable complexes with transition metals (e.g., Ru, Rh, Ir) due to its dual pyrazole-pyrimidine donor sites. Applications include:
- Catalysis : Ru(II) complexes with η⁶-arene ligands exhibit potential in water oxidation catalysis, leveraging the ligand’s electron-deficient pyrimidine ring for redox activity .
- Photophysics : MLCT (metal-to-ligand charge transfer) transitions in visible regions (e.g., 316–331 nm) enable use in light-harvesting systems .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in metal-ligand binding modes?
Single-crystal X-ray diffraction provides definitive bond-length and angle metrics. For example:
- In [(η⁶-p-iPrC₆H₄Me)Ru(bppm)Cl]⁺ complexes, the Ru–N(pyrazole) bond length (~2.05 Å) is shorter than Ru–N(pyrimidine) (~2.12 Å), confirming preferential pyrazole coordination .
- Dihedral angles between pyrazole and pyrimidine rings (e.g., 15.04° in related structures) indicate π-stacking interactions that stabilize crystal packing . SHELXL refinement software is recommended for handling high-resolution data and twinning .
Q. How do electronic spectra differentiate ligand-centered vs. metal-centered transitions?
UV-vis spectroscopy reveals:
Q. What experimental strategies mitigate competing isomer formation during synthesis?
- Kinetic control : Lower temperatures (e.g., 25°C) and shorter reaction times favor selective substitution at the 4-position of pyrimidine .
- Steric directing groups : Introducing substituents (e.g., CF₃ at C5) sterically hinders undesired substitution sites .
- Isolation techniques : Use preparative HPLC with chiral columns to resolve enantiomers or regioisomers .
Q. How can researchers analyze contradictory biological activity data for pyrazolyl-pyrimidine derivatives?
- Dose-response assays : Confirm activity trends across multiple concentrations to rule out false positives.
- Target validation : Use CRISPR knockouts or siRNA to verify involvement of suspected kinase targets (e.g., TRK inhibitors in cancer) .
- Structural analogs : Compare with derivatives like 5-aryl-3-styrylpyrazoles, which show fluorescence-based activity correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
